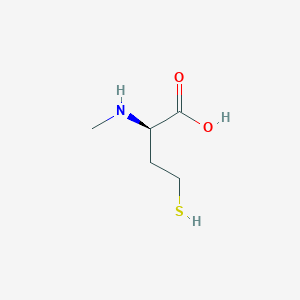
N-Methyl-D-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-homocysteine is a derivative of the amino acid homocysteine. It is a sulfur-containing compound that plays a role in various biochemical processes. Homocysteine itself is an intermediate in the metabolism of methionine, an essential amino acid. Elevated levels of homocysteine have been associated with several health conditions, including cardiovascular diseases and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-homocysteine typically involves the methylation of homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-D-homocysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides, while reduction can regenerate the thiol form .
Applications De Recherche Scientifique
N-Methyl-D-homocysteine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Studies have shown its involvement in cellular metabolism and signaling pathways.
Medicine: Research has indicated its potential role in understanding cardiovascular and neurological diseases.
Mécanisme D'action
The mechanism of action of N-Methyl-D-homocysteine involves its interaction with various molecular targets. One key target is the N-methyl-D-aspartate receptor, which plays a role in neurotransmission. Activation of this receptor by this compound can lead to changes in cellular signaling pathways, affecting processes such as synaptic plasticity and neuronal survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Homocysteine: The parent compound, involved in methionine metabolism.
N-Methyl-D-aspartate: Another methylated derivative with significant roles in neurotransmission.
Cysteine: A related sulfur-containing amino acid involved in protein synthesis.
Uniqueness
N-Methyl-D-homocysteine is unique due to its specific methylation pattern, which affects its biochemical properties and interactions. This uniqueness makes it a valuable tool in research for understanding the roles of methylated amino acids in health and disease .
Propriétés
Numéro CAS |
2165538-36-1 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
PHMDDWYPVDXMNL-SCSAIBSYSA-N |
SMILES isomérique |
CN[C@H](CCS)C(=O)O |
SMILES canonique |
CNC(CCS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



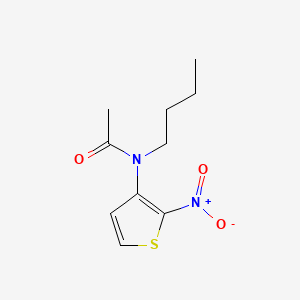
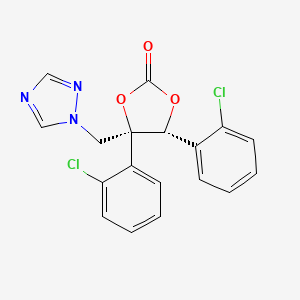



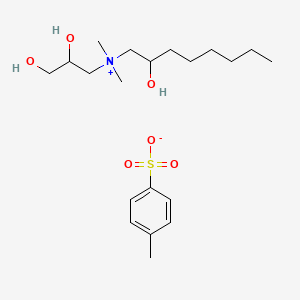
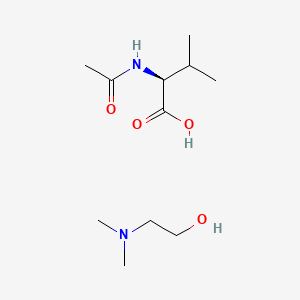
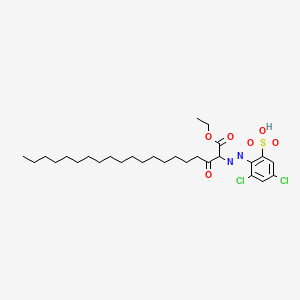
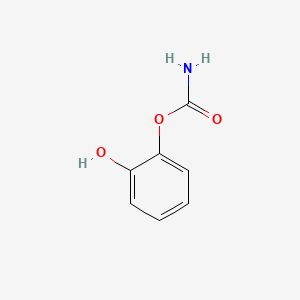
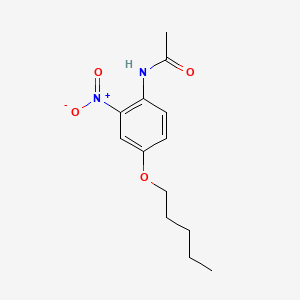

![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
